![molecular formula C11H10ClF3O3 B7902622 Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate](/img/structure/B7902622.png)
Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate
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Overview
Description
Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate is an organic compound that features a trifluoromethyl group, a chloro substituent, and a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2-chloro-5-(trifluoromethyl)phenol+ethyl bromoacetate→Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The phenoxy moiety can be oxidized under certain conditions.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include phenolic derivatives.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate is primarily recognized for its herbicidal properties. It is utilized as an active ingredient in formulations designed for the control of a variety of weeds in crops such as corn and soybeans. The compound acts by inhibiting specific biochemical pathways in plants, leading to their growth suppression or death.
- Mechanism of Action : The compound operates through a mechanism that involves the disruption of plant hormone balance, particularly affecting auxin transport and signaling pathways. This specificity allows it to target unwanted vegetation while minimizing harm to desirable crops.
- Formulations : Various formulations containing this compound have been developed, including water-dispersible granules (WDG) and emulsifiable concentrates (EC), which enhance its efficacy and ease of application in agricultural settings .
Environmental Impact Assessments
Research has been conducted to evaluate the environmental impact and human health risks associated with the use of this compound. Studies indicate that when used according to recommended guidelines, the compound poses minimal risk to non-target organisms and human health .
Medicinal Chemistry Applications
Antibacterial Activity
Recent studies have indicated that derivatives of this compound exhibit antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications of the compound enhance its interaction with bacterial efflux pumps, making it a candidate for further development in antibacterial therapies .
Structure-Activity Relationships (SAR)
Research focusing on the structure-activity relationships of compounds related to this compound has provided insights into optimizing its pharmacological properties. By modifying specific functional groups, researchers aim to enhance efficacy while reducing potential side effects .
Case Study 1: Herbicidal Efficacy
A comprehensive field study evaluated the effectiveness of this compound on controlling common weeds in soybean fields. The results demonstrated a significant reduction in weed biomass compared to untreated controls, confirming its potential as a reliable herbicide .
Case Study 2: Antibacterial Testing
In vitro testing of synthesized analogs derived from this compound revealed promising antibacterial activity. The compounds were tested against various bacterial strains, with some exhibiting MIC values comparable to established antibiotics . This highlights the potential for developing new therapeutic agents based on this compound.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- 2-chloro-5-(trifluoromethyl)pyridine derivatives
Uniqueness
Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Biological Activity
Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a unique chemical structure characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenoxy ring. Its molecular formula is C12H10ClF3O3 with a molecular weight of approximately 282.6464 g/mol. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the binding affinity to these targets by enhancing hydrophobic interactions, thereby modulating various molecular pathways that lead to desired biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes .
Case Study: Antichlamydial Activity
A significant study assessed the antichlamydial activity of compounds related to this compound. The results indicated that derivatives containing the trifluoromethyl group showed selective inhibition of Chlamydia species in infected human cells. The presence of this functional group was critical for enhancing the compound's efficacy compared to non-fluorinated analogs .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies suggest that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological models.
Research Findings and Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
Activity | Target Pathogen/Condition | Findings |
---|---|---|
Antimicrobial | Gram-positive bacteria | Effective against Staphylococcus aureus; mechanism involves disruption of cell wall synthesis. |
Gram-negative bacteria | Active against Escherichia coli; inhibits essential metabolic processes. | |
Antichlamydial | Chlamydia trachomatis | Selective inhibition observed; trifluoromethyl group enhances potency compared to analogs. |
Anti-inflammatory | Inflammatory models | Inhibition of pro-inflammatory cytokines; reduction in inflammatory markers noted in assays. |
Properties
IUPAC Name |
ethyl 2-[2-chloro-5-(trifluoromethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c1-2-17-10(16)6-18-9-5-7(11(13,14)15)3-4-8(9)12/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDGQZDJEHKDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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